molecular formula C12H15ClO3 B13938259 (4-Butoxyphenoxy)acetyl chloride CAS No. 54022-77-4

(4-Butoxyphenoxy)acetyl chloride

Cat. No.: B13938259
CAS No.: 54022-77-4
M. Wt: 242.70 g/mol
InChI Key: VUHUVRUYCQVHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Butoxyphenoxy)acetyl chloride is an organic compound with the molecular formula C12H15ClO3. It is a derivative of acetyl chloride, where the acetyl group is bonded to a (4-butoxyphenoxy) group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Butoxyphenoxy)acetyl chloride can be synthesized through the reaction of (4-butoxyphenoxy)acetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the corresponding acyl chloride along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

(4-Butoxyphenoxy)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (4-butoxyphenoxy)acetic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can be used in Friedel-Crafts acylation reactions to introduce the (4-butoxyphenoxy)acetyl group into aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under mild conditions, often in the presence of a base to neutralize the HCl formed.

    Hydrolysis: Water or aqueous solutions are used, and the reaction is typically carried out at room temperature.

    Friedel-Crafts Acylation: Anhydrous aluminum chloride (AlCl3) is used as a catalyst, and the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    (4-Butoxyphenoxy)acetic acid: Formed from hydrolysis.

Scientific Research Applications

(4-Butoxyphenoxy)acetyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the (4-butoxyphenoxy)acetyl group into various molecules.

    Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: It is involved in the development of drug candidates and the study of their mechanisms of action.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-butoxyphenoxy)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenoxy)acetyl chloride: Similar structure but with a methoxy group instead of a butoxy group.

    (4-Chlorophenoxy)acetyl chloride: Similar structure but with a chloro group instead of a butoxy group.

    (4-Bromophenoxy)acetyl chloride: Similar structure but with a bromo group instead of a butoxy group.

Uniqueness

(4-Butoxyphenoxy)acetyl chloride is unique due to the presence of the butoxy group, which can influence its reactivity and the properties of the resulting products. The butoxy group can provide steric hindrance and affect the solubility and stability of the compound and its derivatives.

Properties

CAS No.

54022-77-4

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

2-(4-butoxyphenoxy)acetyl chloride

InChI

InChI=1S/C12H15ClO3/c1-2-3-8-15-10-4-6-11(7-5-10)16-9-12(13)14/h4-7H,2-3,8-9H2,1H3

InChI Key

VUHUVRUYCQVHDT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.